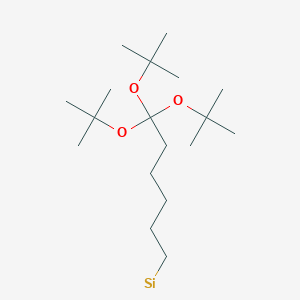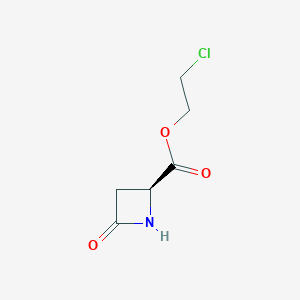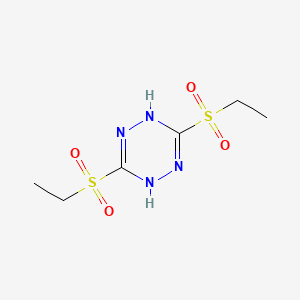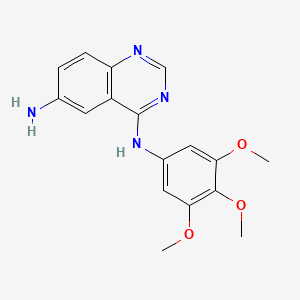![molecular formula C15H16O2 B14196753 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one CAS No. 848564-57-8](/img/structure/B14196753.png)
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pentenone moiety, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-phenyl-1-penten-3-one and but-3-yn-1-ol.
Reaction Conditions: The key step involves the alkylation of 1-phenyl-1-penten-3-one with but-3-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.
Pathways Involved: It can participate in pathways involving oxidation-reduction reactions and electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-penten-3-one: Lacks the alkyne functional group.
But-3-yn-1-ol: Lacks the phenyl and pentenone moieties.
1-Phenyl-2-buten-1-one: Similar structure but lacks the alkyne group.
Propriétés
Numéro CAS |
848564-57-8 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
5-but-3-ynoxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C15H16O2/c1-2-3-12-17-13-11-15(16)10-9-14-7-5-4-6-8-14/h1,4-10H,3,11-13H2 |
Clé InChI |
VZNMBONYKIJOOP-UHFFFAOYSA-N |
SMILES canonique |
C#CCCOCCC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)

![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![[1-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-1H-indazol-5-yl]methanol](/img/structure/B14196704.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
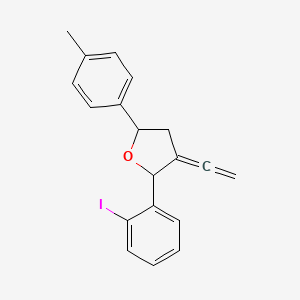
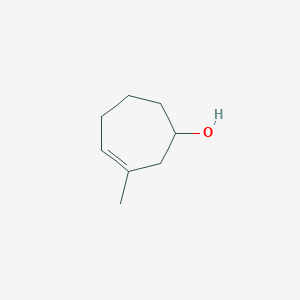
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
